molecular formula C4HF9O B1216648 Perfluoro-tert-butanol CAS No. 2378-02-1

Perfluoro-tert-butanol

Cat. No.: B1216648
CAS No.: 2378-02-1
M. Wt: 236.04 g/mol
InChI Key: XZNOAVNRSFURIR-UHFFFAOYSA-N
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Description

Perfluoro-tert-butanol, also known as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanol, is an organic compound characterized by its high fluorine content. This compound is notable for its unique properties, including high thermal stability, low surface energy, and resistance to chemical reactions. These attributes make it a valuable substance in various scientific and industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Perfluoro-tert-butanol plays a crucial role in biochemical reactions due to its distinctive physicochemical properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its hydroxyl group. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the activity and stability of the biomolecules. For instance, this compound has been shown to interact with fluorinated enzymes, enhancing their stability and activity in certain biochemical reactions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been observed to affect cell signaling pathways, potentially impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which can lead to conformational changes in the enzyme structure. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and alter the levels of certain metabolites. For example, this compound has been shown to interact with enzymes involved in fatty acid metabolism, leading to changes in the levels of fatty acid intermediates and end products. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For instance, this compound can bind to transport proteins in the cell membrane, facilitating its uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-tert-butanol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with water in the presence of a catalyst. This reaction yields this compound as a product. Another method includes the hydrolysis of perfluoro-tert-butyl fluoride .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of perfluoroisobutylene with water. This process is typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluoro-tert-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated alcohols, ethers, and other derivatives .

Scientific Research Applications

Perfluoro-tert-butanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Perfluoro-tert-butanol stands out due to its high fluorine content and unique combination of thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring extreme conditions and high performance .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNOAVNRSFURIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073292
Record name Nonafluoro-tert-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378-02-1
Record name Perfluoro-tert-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2378-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonafluoro-tert-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002378021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonafluoro-tert-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-tert-butyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While Perfluoro-tert-butanol itself might not have a specific biological target in the way pharmaceuticals do, its interactions heavily rely on hydrogen bonding. [, , , , ] For instance, it acts as a strong hydrogen bond donor, disrupting hydrogen-bonded networks in systems like hydrogenated alcohols, effectively acting as a “structure breaker.” [] This ability to disrupt and modulate hydrogen bonding influences its solvation properties and interactions with various molecules.

A:
Molecular Formula: C4H1F9O * Molecular Weight: 224.04 g/mol* Spectroscopic Data: * 1H NMR: The single proton on the hydroxyl group typically appears as a broad singlet due to hydrogen bonding. The chemical shift is highly dependent on the solvent and concentration. * 19F NMR: The nine equivalent fluorine atoms give rise to a strong singlet, making it a highly sensitive probe for NMR studies. [, ] * IR Spectroscopy:* A broad band characteristic of the O-H stretching vibration is observed. Its position and shape are sensitive to hydrogen bonding interactions. [, ]

A: this compound can act as a solvent and co-solvent in various organic reactions, influencing reaction rates and selectivities. [, ] For example, it is reported to promote endo-selective epoxide-opening cyclization reactions in combination with 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF4). [] Its ability to modulate hydrogen bonding plays a key role in these reactions.

A: this compound has been used in molecular dynamics (MD) simulations to study its interactions with other molecules, especially in the context of hydrogen bonding. [, ] DFT (Density Functional Theory) calculations have been employed to analyze its vibrational spectra and understand its interactions at the molecular level. []

A: While this compound itself is not typically considered in a traditional pharmaceutical SAR context, modifications to its structure would significantly impact its hydrogen bonding ability. For example, changing the fluorine atoms to less electronegative substituents would decrease its hydrogen bond donating capacity. []

A: this compound, like many fluorinated compounds, requires careful handling and disposal. It’s crucial to consult the relevant safety data sheets and follow recommended safety protocols. []

ANone: As this compound is not a pharmaceutical agent, research focusing on its PK/PD or ADME properties is limited.

ANone: this compound is not a pharmaceutical and doesn't have traditional in vitro or in vivo efficacy endpoints.

ANone: The concept of resistance is not applicable to this compound as it is not a drug or a compound targeting specific biological pathways.

ANone: As with any chemical, handling this compound requires caution. Consult the safety data sheet for specific information regarding its toxicity and potential hazards.

ANone: Drug delivery and targeting strategies are not typically associated with this compound as it is not a pharmaceutical compound.

ANone: Biomarkers and diagnostics are not typically associated with this compound as it is not a pharmaceutical compound.

A: Common analytical techniques include: * NMR Spectroscopy (1H and 19F): Provides structural information and can be used for quantitative analysis due to the strong 19F signal. [, , , ] * Infrared Spectroscopy (IR): Offers information about the presence and strength of hydrogen bonding interactions. [, , ] * X-ray Diffraction: Can be used to study the structure of this compound in the solid state and in mixtures. []

A: As a fluorinated compound, this compound requires careful consideration regarding its environmental impact. Research into its degradation pathways and potential environmental effects is essential for responsible use and disposal. []

A: this compound exhibits solubility in various solvents, and its dissolution behavior is influenced by factors such as temperature and the nature of the solvent. []

ANone: As with any analytical method, validation is crucial. Specific validation parameters (accuracy, precision, specificity) depend on the chosen analytical technique and the intended application.

ANone: Quality control and assurance are paramount for any chemical. Manufacturers and suppliers typically provide information on purity and quality standards.

ANone: Several fluorinated alcohols and other solvents might offer comparable properties to this compound depending on the specific application. The choice of an alternative would depend on factors like cost, performance, and environmental impact.

ANone: Responsible disposal of this compound is crucial. It’s essential to consult local regulations and consider specialized waste disposal services for fluorinated compounds.

A: Standard laboratory equipment and techniques used in organic chemistry and analytical chemistry are suitable for working with this compound. Access to spectroscopic techniques like NMR and IR is beneficial. []

A: The development and application of this compound have been driven by research in areas like fluorine chemistry, solvent effects, and hydrogen bonding. Its unique properties have made it a valuable tool in various chemical and material science disciplines. []

A: this compound’s applications span disciplines like chemistry, material science, and chemical biology. Its use as a tool for studying hydrogen bonding, for instance, has implications in understanding biological systems and designing new materials. []

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